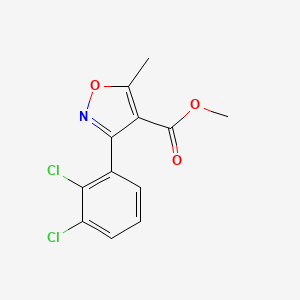

Methyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(2,3-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-6-9(12(16)17-2)11(15-18-6)7-4-3-5-8(13)10(7)14/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNLWGMSYJOPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2,3-Dichlorobenzohydroxamoyl Chloride with Methyl Acetoacetate

-

- 2,3-Dichlorobenzohydroxamoyl chloride (prepared from 2,3-dichlorobenzaldoxime via chlorination)

- Methyl acetoacetate (commercially available or synthesized by standard methods)

-

- Solvent: Methylene chloride (dichloromethane) or other inert organic solvents

- Base: Triethylamine to neutralize HCl formed during condensation

- Temperature: Typically maintained at 0°C to 5°C during addition, then stirred at 0°C for extended periods (up to 18 hours)

- Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves to remove water and drive the reaction forward

-

- Methyl acetoacetate, triethylamine, methylene chloride, and anhydrous magnesium sulfate are combined and cooled to near 0°C.

- A solution of 2,3-dichlorobenzohydroxamoyl chloride in methylene chloride is added dropwise over approximately one hour.

- The mixture is stirred at 0°C for an extended time (typically 18 hours) to complete the cyclization.

- The reaction mixture is filtered to remove solids, washed with water, and the organic layer is concentrated.

- The crude product is purified by recrystallization from ethanol-cyclohexane mixtures to yield the pure this compound.

-

- Yields reported for similar isomers (e.g., 2,6-dichlorophenyl analog) are around 70-80%

- Melting points and spectral data confirm the identity and purity of the product

Alternative Synthetic Routes

Hydroxamoyl Chloride Preparation:

- 2,3-Dichlorobenzohydroxamoyl chloride can be synthesized by chlorination of the corresponding benzaldoxime using chlorine or nitrosyl chloride in chloroform.

Use of Different Bases and Solvents:

- Bases such as pyridine or N-methylpyrrolidine can be used as catalysts.

- Solvents like tetrahydrofuran (THF), ethyl acetate, or toluene have been reported.

Direct Formyl Chloride Formation:

- An alternate method involves the reaction of 3-(2-chlorophenyl)-5-methyl-4-isoxazole carboxylic acid with bis(trichloromethyl) carbonate in the presence of catalysts (e.g., triethylamine) to form the corresponding formyl chloride intermediate, which can then be converted to the methyl ester derivative.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methylene chloride, THF, ethyl acetate, toluene | Choice affects solubility and reaction rate |

| Base | Triethylamine, pyridine, N-methylpyrrolidine | Neutralizes HCl, facilitates cyclization |

| Temperature | 0°C to 5°C during addition, then room temp or 0°C | Low temperature minimizes side reactions |

| Reaction Time | 18 hours or until completion | Monitored by TLC or HPLC |

| Dehydrating Agent | Anhydrous magnesium sulfate or molecular sieves | Removes water to drive equilibrium |

| Purification | Recrystallization from ethanol-cyclohexane | Provides high purity product |

Analytical Data and Research Results

Spectroscopic Characterization:

- ^1H-NMR shows characteristic methyl signals at ~2.7 ppm (isoxazole methyl) and aromatic protons between 7.0-7.5 ppm.

- Melting point for the 2,3-dichlorophenyl derivative is typically in the range 110-115°C.

Comparative Analysis with Related Compounds

| Compound | Substituent Position | Preparation Method Similarity | Yield Range (%) | Notes |

|---|---|---|---|---|

| Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | 2,6-Dichloro | Direct condensation with methyl acetoacetate | 70-75 | Well-documented, high yield |

| This compound | 2,3-Dichloro | Similar condensation approach | ~70 | Slight variation in conditions |

| Methyl 3-phenyl-5-methylisoxazole-4-carboxylate | Phenyl | Same condensation method | 65-70 | Base case for comparison |

Summary and Expert Notes

- The most authoritative and reproducible method for preparing this compound is the condensation of 2,3-dichlorobenzohydroxamoyl chloride with methyl acetoacetate in the presence of triethylamine and anhydrous magnesium sulfate at low temperatures, followed by recrystallization purification.

- The reaction is sensitive to moisture , hence the use of dehydrating agents is critical to achieve high yields.

- The hydroxamoyl chloride intermediate is typically prepared by chlorination of the corresponding benzaldoxime, a step that requires careful control of chlorine addition to avoid over-chlorination.

- Alternative catalysts and solvents can be employed to optimize yield and purity depending on scale and equipment availability.

- The synthetic route is scalable and amenable to industrial production , with potential adaptations for continuous flow synthesis to enhance throughput.

This detailed synthesis overview integrates patent data and peer-reviewed methodologies to provide a comprehensive guide for the preparation of this compound, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with cyclin-dependent kinases (CDKs) or other proteins involved in cell cycle regulation, thereby exerting anticancer activity .

Comparison with Similar Compounds

Key Observations :

- Chlorine Substitution : The position of chlorine atoms (2,3 vs. 2,6) significantly impacts molecular geometry and electronic properties. For example, 2,3-dichlorophenyl groups are associated with enhanced binding to neurological targets (e.g., dopamine receptors in aripiprazole derivatives) , whereas 2,6-dichloro analogs are more commonly used as analytical standards .

- Ester Group Variation: Replacing the methyl ester with ethyl or propynyl esters increases molecular weight and lipophilicity.

- Isomer Differences : The 2,3-dichloro and 2,6-dichloro isomers exhibit distinct physicochemical profiles. For instance, the 2,6-dichloro methyl ester has a lower molecular weight (286.11 vs. inferred ~290–300 for the 2,3-dichloro isomer), which may influence solubility and metabolic pathways .

Analogs with Alternative Aromatic Substitutions

Key Observations :

- Fluorine vs. Chlorine : The 4-fluorophenyl analog (MW = 235.21) is lighter and less lipophilic than dichlorophenyl derivatives, highlighting fluorine’s role in reducing molecular weight while maintaining electronegativity .

- Carbonyl Chloride : The replacement of the methyl ester with a carbonyl chloride group (as in ) increases reactivity, making it a key intermediate for synthesizing amides or other esters .

Pharmacologically Relevant Derivatives

- Aripiprazole Lauroxil : Contains a 2,3-dichlorophenyl group linked to a piperazine moiety. This structural motif is critical for dopamine receptor modulation, suggesting that the 2,3-dichloro configuration in this compound could similarly enhance target binding in neurological applications .

- Clevidipine : A dihydropyridine calcium channel blocker with a 2,3-dichlorophenyl group, underscoring the role of chlorine positioning in cardiovascular drug design .

Biological Activity

Methyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate (CAS No. 4402-83-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. The isoxazole ring system and the presence of halogen substituents contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 286.11 g/mol. The compound features a methyl group at the 5-position and dichlorophenyl substitution at the 3-position of the isoxazole ring.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that isoxazole derivatives can possess significant antibacterial and antifungal properties. The presence of halogen atoms enhances the lipophilicity and membrane permeability, which may contribute to their antimicrobial efficacy .

- Kinase Inhibition : Some derivatives of isoxazole compounds have been reported to inhibit specific kinases involved in cancer progression. For instance, similar compounds have demonstrated selectivity towards focal adhesion kinase (FAK), which plays a crucial role in tumor cell migration and invasion .

- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in various cellular models. This suggests a potential application in treating inflammatory diseases .

Case Studies

- Anticancer Activity : A study investigated the effects of various isoxazole derivatives on cancer cell lines. This compound showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating its potential as an anticancer agent .

- Synergistic Effects with Chemotherapy : In combination studies with doxorubicin, this compound exhibited a synergistic effect, enhancing the cytotoxicity against resistant cancer cells. This suggests that it could be developed as an adjuvant therapy in cancer treatment .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

Q & A

Q. What methodologies address discrepancies in reported toxicity profiles across cell lines?

- Multi-Assay Validation: Compare MTT, resazurin, and ATP-based assays in HepG2 vs. HEK293 cells. Reactive Oxygen Species (ROS) Measurement: Flow cytometry with DCFH-DA probe quantifies oxidative stress. Example: Higher ROS in cancer cells (EC₅₀ = 15 µM) vs. non-cancer (EC₅₀ = 45 µM) suggests selective toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.